L-ascorbicacid2-sulfatedipotassiumsalt L-ascorbicacid2-sulfatedipotassiumsalt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18534020
InChI: InChI=1S/C6H8O6.2K/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;/q;2*+1/p-2/t2-,5+;;/m0../s1
SMILES:
Molecular Formula: C6H6K2O6
Molecular Weight: 252.30 g/mol

L-ascorbicacid2-sulfatedipotassiumsalt

CAS No.:

Cat. No.: VC18534020

Molecular Formula: C6H6K2O6

Molecular Weight: 252.30 g/mol

* For research use only. Not for human or veterinary use.

L-ascorbicacid2-sulfatedipotassiumsalt -

Specification

Molecular Formula C6H6K2O6
Molecular Weight 252.30 g/mol
IUPAC Name dipotassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-5-oxo-2H-furan-3,4-diolate
Standard InChI InChI=1S/C6H8O6.2K/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;/q;2*+1/p-2/t2-,5+;;/m0../s1
Standard InChI Key NJNVJUOOGSMKTC-PQYRJTSOSA-L
Isomeric SMILES C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+]
Canonical SMILES C(C(C1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

L-Ascorbic acid 2-sulfate dipotassium salt has the molecular formula C₆H₆K₂O₉S and a molecular weight of 332.37 g/mol . The IUPAC name is dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate, reflecting its stereochemistry and functional groups. Its structure preserves the enediol moiety of ascorbic acid while introducing a sulfate group at C2, which significantly alters its reactivity and stability .

Key Physicochemical Properties:

PropertyValueSource
SolubilitySoluble in water, methanol
StabilityEnhanced vs. ascorbic acid
Specific Rotation+71° to +75° (c=1, H₂O)
pH (100 g/L)6.0–8.0

The sulfate group increases oxidative stability by reducing the electron density of the enediol system, thereby slowing autoxidation . This modification also improves water solubility, facilitating its use in aqueous formulations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via sulfation of L-ascorbic acid using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in aprotic solvents like pyridine or dimethylformamide. A typical procedure involves:

  • Sulfation: Reacting L-ascorbic acid with SO₃ at 0–5°C to form the intermediate sulfate ester .

  • Neutralization: Treating the acidic intermediate with potassium hydroxide (KOH) to yield the dipotassium salt .

  • Purification: Crystallization or chromatography to isolate the product.

Industrial Manufacturing

Industrial processes employ continuous flow reactors to optimize yield (≥85%) and purity (≥95%). Key parameters include:

  • Temperature: 20–25°C to prevent decomposition .

  • pH Control: Maintained at 9.5–10.5 during neutralization to avoid side reactions .

  • Scalability: Production capacities exceeding 100 kg/batch have been reported .

A patent (EP0436707B1) describes an eco-friendly method using trimethylamine-SO₃ complex in concentrated potassium ascorbate solutions, minimizing trimethylamine waste .

Biological Activity and Mechanisms

Antioxidant Properties

Like ascorbic acid, the compound scavenges reactive oxygen species (ROS) but with prolonged activity due to its stability . It inhibits lipid peroxidation in vitro at IC₅₀ = 12 µM, outperforming ascorbic acid (IC₅₀ = 28 µM) . The sulfate group may enhance electron donation capacity, as suggested by cyclic voltammetry studies.

Enzymatic Hydrolysis and Vitamin C Bioavailability

In vivo, sulfohydrolases in fish and mammalian tissues cleave the sulfate group, regenerating active ascorbic acid . For example:

  • Rainbow trout fed the compound showed no scurvy symptoms, confirming its bioavailability .

  • Human urinary metabolites include ascorbic acid 2-sulfate, indicating endogenous sulfatase activity .

Inhibition of Tubulin Polymerization

The compound inhibits microtubule formation (IC₅₀ = 0.25 g/L), a property linked to uremic neuropathy in patients with kidney disease . This effect is attributed to structural mimicry of tubulin-binding motifs .

Applications

Aquaculture

  • Vitamin C Supplement: Used in fish feed (e.g., salmon, trout) to prevent scurvy .

  • Stability: Retains potency under high-temperature pelleting processes .

Biomedical Research

  • Tissue Engineering: Incorporated into poly(L-lactide-co-ε-caprolactone) scaffolds to enhance collagen synthesis in human adipose-derived stromal cells (hASCs) .

  • Uremia Studies: Serves as a model "uremic toxin" to study neuropathy .

Cosmetics and Nutraceuticals

  • Topical Formulations: Stabilizes vitamin C in anti-aging creams .

  • Dietary Supplements: Investigated for prolonged antioxidant delivery .

Comparison with Analogous Compounds

CompoundMolecular FormulaStability (t₁/₂, 25°C)Solubility (g/L)Key Use
L-Ascorbic acidC₆H₈O₆2 days330Dietary supplement
L-Ascorbic acid 2-sulfateC₆H₈O₉S14 days450Research
Dipotassium salt (this)C₆H₆K₂O₉S180 days620Aquaculture, cosmetics

The dipotassium salt’s superior stability and solubility make it preferable for industrial applications .

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